molecular formula C16H24O6 B13742731 1,3-Dioxolane, 4,5-diallyloxy-2-(diallyloxymethyl)- CAS No. 37160-66-0

1,3-Dioxolane, 4,5-diallyloxy-2-(diallyloxymethyl)-

Cat. No.: B13742731
CAS No.: 37160-66-0
M. Wt: 312.36 g/mol
InChI Key: WRIFTLOTZYMLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxolane, 4,5-diallyloxy-2-(diallyloxymethyl)- is a complex organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals, characterized by a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxolane derivatives typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . For 1,3-Dioxolane, 4,5-diallyloxy-2-(diallyloxymethyl)-, the process would involve the use of allyl alcohols and formaldehyde under controlled conditions to introduce the allyloxy groups.

Industrial Production Methods

Industrial production of dioxolanes often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 4,5-diallyloxy-2-(diallyloxymethyl)- can undergo various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form epoxides or aldehydes.

    Reduction: Reduction reactions can convert the allyloxy groups to primary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, primary alcohols, and substituted dioxolanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dioxolane, 4,5-diallyloxy-2-(diallyloxymethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Dioxolane, 4,5-diallyloxy-2-(diallyloxymethyl)- exerts its effects involves its interaction with molecular targets through its allyloxy groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved often include oxidative stress responses and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: A six-membered ring analog with similar chemical properties but different reactivity due to the ring size.

    Tetrahydrofuran (THF): A related compound with a four-membered ring, used widely as a solvent.

    γ-Valerolactone (GVL): A green solvent with similar polar aprotic properties.

Uniqueness

1,3-Dioxolane, 4,5-diallyloxy-2-(diallyloxymethyl)- is unique due to its multiple allyloxy groups, which provide enhanced reactivity and versatility in chemical reactions compared to its analogs. This makes it particularly valuable in applications requiring specific functional group interactions and stability under various conditions.

Properties

CAS No.

37160-66-0

Molecular Formula

C16H24O6

Molecular Weight

312.36 g/mol

IUPAC Name

2-[bis(prop-2-enoxy)methyl]-4,5-bis(prop-2-enoxy)-1,3-dioxolane

InChI

InChI=1S/C16H24O6/c1-5-9-17-13(18-10-6-2)16-21-14(19-11-7-3)15(22-16)20-12-8-4/h5-8,13-16H,1-4,9-12H2

InChI Key

WRIFTLOTZYMLNI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1C(OC(O1)C(OCC=C)OCC=C)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.